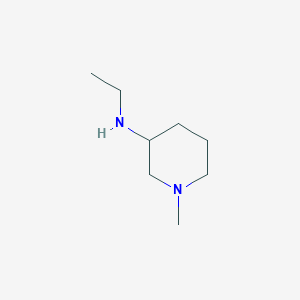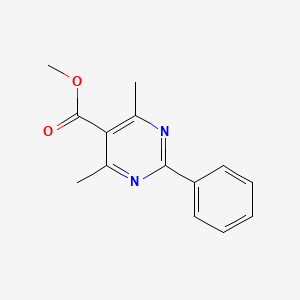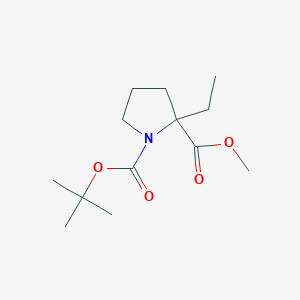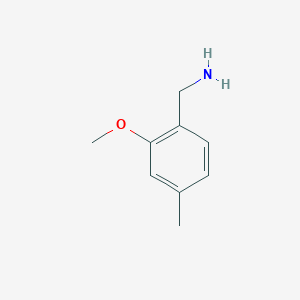
N-乙基-1-甲基哌啶-3-胺
描述
N-ethyl-1-methylpiperidin-3-amine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom and the third carbon atom of the piperidine ring, respectively. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
科学研究应用
N-ethyl-1-methylpiperidin-3-amine has several scientific research applications:
作用机制
Target of Action
N-Ethyl-1-methylpiperidin-3-amine, also known as Ethyl-(1-methyl-piperidin-3-yl)-amine, is a compound that has been synthesized for various purposes . . Piperidine derivatives, which this compound is a part of, have been found in more than twenty classes of pharmaceuticals . They are known to interact with a variety of targets, depending on the specific derivative and its structure .
Mode of Action
Piperidine derivatives have been found to exhibit a range of pharmacological effects . The specific interactions of N-Ethyl-1-methylpiperidin-3-amine with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its structure .
Pharmacokinetics
The compound’s physical properties, such as being a colorless liquid , may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a range of effects at the molecular and cellular level, depending on the specific derivative and its structure .
Action Environment
Factors such as temperature and ph could potentially influence the action of the compound .
生化分析
Biochemical Properties
N-ethyl-1-methylpiperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including N-ethyl-1-methylpiperidin-3-amine, have been shown to exhibit dual cholinesterase inhibition and target the beta-secretase enzyme . These interactions are essential in the context of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to increase the levels of neurotransmitters in the brain .
Cellular Effects
N-ethyl-1-methylpiperidin-3-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, which can protect cells from oxidative stress and prevent the aggregation of proteins that can lead to cellular dysfunction . These effects are particularly relevant in the context of neurodegenerative diseases and cancer .
Molecular Mechanism
The molecular mechanism of N-ethyl-1-methylpiperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including N-ethyl-1-methylpiperidin-3-amine, can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the brain . This mechanism is beneficial in treating Alzheimer’s disease, where acetylcholine levels are typically reduced . Additionally, these compounds can target beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-1-methylpiperidin-3-amine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their biological activity over extended periods, but their stability can be affected by factors such as temperature and pH . Long-term studies in vitro and in vivo have demonstrated that these compounds can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-ethyl-1-methylpiperidin-3-amine vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects such as enzyme inhibition and neuroprotection . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
N-ethyl-1-methylpiperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Piperidine derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-ethyl-1-methylpiperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) has been identified as a potential transporter for piperidine derivatives . This transporter is expressed in various tissues, including the brain, and facilitates the uptake and distribution of the compound . The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
N-ethyl-1-methylpiperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the mitochondria and nuclei, where they can exert their effects on cellular metabolism and gene expression . The subcellular localization of the compound is crucial for its therapeutic efficacy and safety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methylpiperidin-3-amine can be achieved through several methods. One common approach involves the reductive amination of 3-piperidone with ethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .
Another method involves the alkylation of 1-methylpiperidin-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of N-ethyl-1-methylpiperidin-3-amine often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same synthetic routes mentioned above but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
N-ethyl-1-methylpiperidin-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds like ethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
N-ethyl-1-methylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
N-methylpiperidine: Lacks the ethyl group, resulting in different chemical and biological properties.
N-ethylpiperidine:
1-methylpiperidin-3-amine: Lacks the ethyl group, affecting its chemical behavior and uses.
The uniqueness of N-ethyl-1-methylpiperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
N-ethyl-1-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMITTYJTJSCELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate](/img/structure/B1397115.png)







![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)

